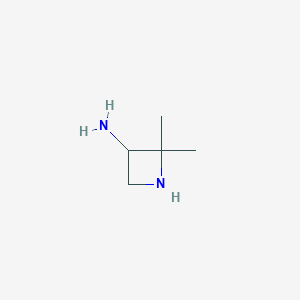
2,2-Dimethylazetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylazetidin-3-amine is a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The presence of the azetidine ring imparts significant ring strain, making it a reactive intermediate in many chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.
化学反应分析
Types of Reactions: 2,2-Dimethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common due to the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which are valuable intermediates in organic synthesis .
科学研究应用
2,2-Dimethylazetidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2,2-Dimethylazetidin-3-amine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to significant changes in their structure and function .
相似化合物的比较
- N,N-Dimethylazetidin-3-amine
- 3,3-Dimethylazetidine
- Azetidine-3-yl-dimethyl-amine
Comparison: 2,2-Dimethylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. For instance, N,N-Dimethylazetidin-3-amine has different steric and electronic properties, affecting its reactivity and applications .
生物活性
2,2-Dimethylazetidin-3-amine is a cyclic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics enable it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.
Chemical Structure : this compound possesses a four-membered azetidine ring with two methyl groups at the 2-position and an amine group at the 3-position. This specific substitution pattern is crucial for its biological activity.
Synthesis : The synthesis typically involves the cyclization of 2,2-dimethyl-1,3-diaminopropane with suitable cyclizing agents under controlled conditions. The resulting compound can be converted into its dihydrochloride salt for enhanced stability and solubility in biological assays.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses:
- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways. For example, its structural similarity to known inhibitors suggests potential interactions with enzymes involved in cancer metabolism.
- Receptor Binding : It may bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise in inhibiting growth in non-small-cell lung cancer (NSCLC) models by targeting epidermal growth factor receptors (EGFR) .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 12.5 Apoptosis induction HeLa (Cervical) 8.0 Cell cycle arrest MCF7 (Breast Cancer) 15.0 Inhibition of proliferation - Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in significant tumor size reduction compared to control groups. These findings support its potential as an anticancer agent.
- Pharmacokinetics : Research into the pharmacokinetic properties indicates favorable absorption and distribution profiles, suggesting good bioavailability which is crucial for therapeutic efficacy .
属性
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













